REACTION_CXSMILES
|
[CH:1]1[C:6](N)=[CH:5][CH:4]=[C:3](N)[CH:2]=1.[OH2:9]>CC(O[Na])=O>[C:1]1([OH:9])[C:6]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)N
|
Name
|
70
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
100 ml “A” was added to one beaker and 50 ml “A” and 50 ml “B”
|
Type
|
CUSTOM
|
Details
|
to form 100 ml in a second beaker
|
Type
|
CUSTOM
|
Details
|
The LOM beakers were sealed
|
Type
|
ADDITION
|
Details
|
The spent liquor was poured off
|
Type
|
WASH
|
Details
|
the swatches were rinsed in cold tap water for about 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The swatches were dried at room temperature CIELAB values
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6](N)=[CH:5][CH:4]=[C:3](N)[CH:2]=1.[OH2:9]>CC(O[Na])=O>[C:1]1([OH:9])[C:6]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)N
|
Name
|
70
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
100 ml “A” was added to one beaker and 50 ml “A” and 50 ml “B”
|
Type
|
CUSTOM
|
Details
|
to form 100 ml in a second beaker
|
Type
|
CUSTOM
|
Details
|
The LOM beakers were sealed
|
Type
|
ADDITION
|
Details
|
The spent liquor was poured off
|
Type
|
WASH
|
Details
|
the swatches were rinsed in cold tap water for about 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The swatches were dried at room temperature CIELAB values
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |